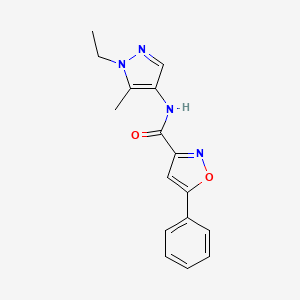![molecular formula C22H22FN3O2 B10940946 [4-(3-Fluorobenzyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B10940946.png)
[4-(3-Fluorobenzyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone is a complex organic compound that belongs to the class of piperazines and isoxazoles. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to an isoxazole ring substituted with a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and isoxazole intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The isoxazole ring can be synthesized through the cycloaddition of alkynes bearing amino groups . The final step involves the coupling of the fluorobenzyl group with the piperazine and isoxazole intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common reagents used in industrial production include sulfonium salts, alkynes, and various catalysts to facilitate the cyclization and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [4-(3-fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone. These derivatives can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
[4-(3-Fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of [4-(3-fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- [4-(2-methoxyphenyl)-1-piperazinyl]-[5-(4-methylphenyl)-3-isoxazolyl]methanone
- 4-(3-Fluorobenzyl)-1-piperazinylmethanone
Uniqueness
Compared to similar compounds, [4-(3-fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its reactivity in various chemical reactions.
Properties
Molecular Formula |
C22H22FN3O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C22H22FN3O2/c1-16-5-7-18(8-6-16)21-14-20(24-28-21)22(27)26-11-9-25(10-12-26)15-17-3-2-4-19(23)13-17/h2-8,13-14H,9-12,15H2,1H3 |
InChI Key |
OIBNSZGPBSPRIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940864.png)
![6-cyclopropyl-3-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940867.png)
![2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10940875.png)
![2-[1-(ethylsulfonyl)piperidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10940881.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10940893.png)
![3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-{1-[4-(sec-butyl)phenyl]ethyl}-1-adamantanecarboxamide](/img/structure/B10940896.png)
![1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea](/img/structure/B10940900.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10940912.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940921.png)
![8,9-Dimethyl-2-{5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10940930.png)
![methyl 3-({3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoyl}amino)-4-methylbenzoate](/img/structure/B10940934.png)
![3-[(Acetyloxy)methyl]-7-(butanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10940938.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10940942.png)
